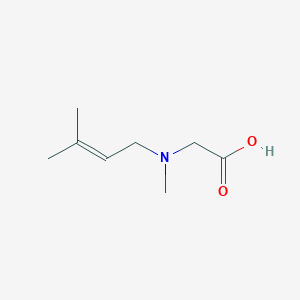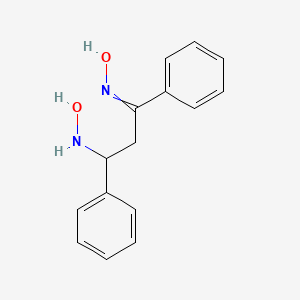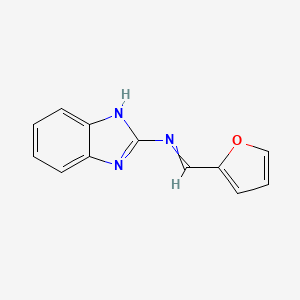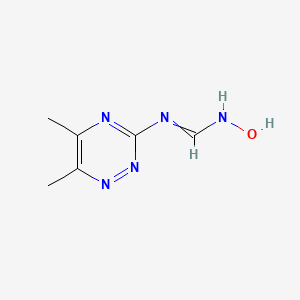
Molybdenum--platinum (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum–platinum (1/3) is a compound consisting of one part molybdenum and three parts platinum. This compound is part of the broader family of molybdenum-platinum alloys, which are known for their unique properties, including high melting points, excellent corrosion resistance, and significant catalytic activity. These properties make molybdenum–platinum (1/3) a valuable material in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–platinum (1/3) typically involves high-temperature methods due to the high melting points of both molybdenum and platinum. One common method is the co-reduction of molybdenum and platinum salts in a hydrogen atmosphere at elevated temperatures. This process involves the reduction of molybdenum trioxide and platinum chloride in a hydrogen stream, resulting in the formation of the molybdenum–platinum alloy.
Industrial Production Methods
In industrial settings, the production of molybdenum–platinum (1/3) often involves powder metallurgy techniques. This includes the mixing of molybdenum and platinum powders, followed by compaction and sintering at high temperatures. The sintering process ensures the formation of a homogeneous alloy with the desired composition and properties.
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum–platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molybdenum–platinum (1/3) can be oxidized in the presence of oxygen at high temperatures, forming molybdenum trioxide and platinum oxide.
Reduction: The compound can be reduced using hydrogen gas at elevated temperatures, reverting to its metallic form.
Substitution: In certain conditions, molybdenum–platinum (1/3) can undergo substitution reactions with halogens, forming molybdenum halides and platinum halides.
Major Products
The major products of these reactions include molybdenum trioxide, platinum oxide, molybdenum halides, and platinum halides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Molybdenum–platinum (1/3) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a component in biosensors.
Medicine: Molybdenum–platinum (1/3) is explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.
Industry: The compound is used in high-temperature applications, such as in the production of high-strength alloys and as a component in catalytic converters.
Mécanisme D'action
The mechanism of action of molybdenum–platinum (1/3) in catalytic applications involves the activation of reactant molecules on the surface of the alloy. The unique electronic properties of the molybdenum and platinum atoms facilitate the adsorption and activation of reactants, leading to enhanced reaction rates. In biological systems, the compound can interact with enzymes and other biomolecules, potentially altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum disulfide (MoS2): Known for its lubricating properties and use in electronics.
Platinum-rhodium alloys: Used in high-temperature applications and as catalysts in the chemical industry.
Tungsten-platinum alloys: Similar to molybdenum–platinum alloys, these are used in high-strength applications and as catalysts.
Uniqueness
Molybdenum–platinum (1/3) stands out due to its specific ratio of molybdenum to platinum, which imparts unique catalytic properties and high-temperature stability. This makes it particularly valuable in applications requiring both high strength and catalytic activity.
Propriétés
Numéro CAS |
60862-48-8 |
|---|---|
Formule moléculaire |
MoPt3 |
Poids moléculaire |
681.2 g/mol |
Nom IUPAC |
molybdenum;platinum |
InChI |
InChI=1S/Mo.3Pt |
Clé InChI |
VCCBRZDHSCYNFV-UHFFFAOYSA-N |
SMILES canonique |
[Mo].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
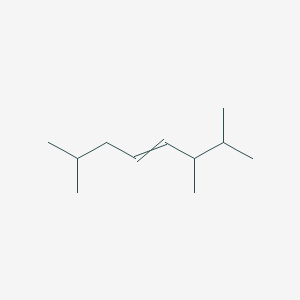

![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)
